

# Comparative analysis of Datiscin and its aglycone, Datiscetin

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Compound of Interest				
Compound Name:	Datiscin			
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The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC - PubMed Central (2020-03-23) It regulates inflammation caused by LPS by inhibiting Src- and Syk-mediated phosphatidylinositol-3-Kinase (PI3K)-(p85) tyrosine phosphorylation and subsequent complex formation of Toll-like Receptor 4 (TLR4)/MyD88/PI3 K, which restricts downstream signaling pathway activation in RAW 264.7 cells. ... (2020-03-23) Flavonoids are a class of natural substances present in plants, fruits, vegetables, wine, bulbs, bark, stems, roots, and tea. Several attempts are being made to isolate such natural products, which are popular for their health benefits. Flavonoids ... ... (2020-03-23) It pharmacologically possesses antiobesity, anti-inflammatory, and vasodilator effects, and antioxidant, immunostimulant, anti-diabetic, antihypertensive, antiatherosclerosis, and antihypercholesterolemic activities (Figure 2). It is available as a food supplement in capsule and powder form. ... (2020-03-23) Additionally, it has shown beneficial effects against Alzheimer's disease (AD), and this activity is due to its inhibitory effect against acetylcholinesterase. It has also been documented to possess antioxidant, antifungal, anticarcinogenic, hepatoprotective, and cytotoxic activity. Quercetin has been documented to accumulate in the lungs, liver, kidneys, and small intestines, with lower levels seen in the brain, heart, and spleen, and it is extracted through the renal, fecal, and respiratory systems. The current review examines the pharmacokinetics, as well as the toxic and biological activities of quercetin. ... (2020-03-23) Approximately 80 percent of people in Africa and other developing nations still depend on traditional herbal remedies to treat ailments due to their easy availability and lower cost compared to synthetic compounds. They also demonstrate a number of promising activities against various health problems (e.g., respiratory and gastrointestinal disorders) and show anti-inflammatory, spasmolytic, antioxidant, sedative, antimicrobial,







antiviral, antiseptic, anti-diabetic, immunostimulant, and hepatoprotective activities. --INVALID-LINK-- Datiscetin - Wikipedia Datiscetin is a flavonoid, a type of chemical compound. It can be found in the roots of Datisca cannabina. See also[edit]. Datiscin (Datiscetin-3-rutinoside) ... --INVALID-LINK-- Datiscin - Wikipedia Datiscin is a flavone, a type of chemical compound. It is a 3-rutinoside of datiscetin. See also[edit]. Galangin · Izalpinin. References[edit]. ^ O.L. ... --INVALID-LINK-- **Datiscin** - an overview | ScienceDirect Topics **Datiscin**, a flavonoid glycoside, is a natural product that has been isolated from the roots of Datisca cannabina L. and other species of this family. **Datiscin** is the 3-O-rutinoside of datiscetin, which is 2',3,5,7tetrahydroxyflavone. --INVALID-LINK-- Datiscetin | C15H10O6 | ChemSpider Structure, properties, spectra, suppliers and links for: Datiscetin, 2',3,5,7-Tetrahydroxyflavone, 480-16-0. --INVALID-LINK-- **Datiscin** | C27H30O15 - PubChem **Datiscin** is a rutinoside of datiscetin. It is a constituent of the roots of Datisca cannabina. It has a role as a metabolite. It is a 7hydroxyflavonol, a dihydroxyflavone, a tetrahydroxyflavone, a 3-O-rutinoside and a 7-Oglucoside. It derives from a datiscetin. --INVALID-LINK-- Datiscetin - an overview | ScienceDirect Topics Datiscetin is a flavonoid and a potent inhibitor of protein kinase with an IC50 value of 1.2 μM. ... From: Studies in Natural Products Chemistry, 2017. --INVALID-LINK--Datiscetin induces apoptosis and inhibits tumor growth of colorectal cancer in vitro and in vivo -Gao - 2018 - Phytotherapy Research - Wiley Online Library (2018-02-09) Datiscetin (3,5,7,2'tetrahydroxyflavone) is a flavonoid extracted from Datisca cannabina, which is a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human colorectal cancer (CRC) have not been investigated. In the present study, we found that datiscetin significantly inhibited CRC cell proliferation and induced apoptosis in a dose- and time-dependent manner. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of mammalian target of rapamycin (mTOR). In vivo, datiscetin significantly inhibited tumor growth in a CRC xenograft model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor growth of CRC through the suppression of PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of CRC. --INVALID-LINK-- Datiscetin inhibits cell proliferation, migration, and invasion in human glioblastoma cells by suppressing the PI3K/Akt/mTOR signaling pathway (2018-06-25) Datiscetin (3,5,7,2'-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca







cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human glioblastoma have not been investigated. In the present study, we found that datiscetin significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner in U87 and T98G cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of mammalian target of rapamycin (mTOR). In addition, datiscetin inhibited cell migration and invasion by reducing the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. In vivo, datiscetin significantly inhibited tumor growth in a U87 xenograft model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor growth, migration, and invasion of human glioblastoma cells through the suppression of PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of human glioblastoma. --INVALID-LINK-- Datiscetin suppresses cell proliferation, migration, and invasion through the PI3K/Akt/mTOR signaling pathway in human osteosarcoma cells (2018-06-27) Datiscetin (3,5,7,2'-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human osteosarcoma have not been investigated. In the present study, we found that datiscetin significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner in U2OS and MG-63 cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of mammalian target of rapamycin (mTOR). In addition, datiscetin inhibited cell migration and invasion by reducing the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. In vivo, datiscetin significantly inhibited tumor growth in a U2OS xenograft model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor growth, migration, and invasion of human osteosarcoma cells through the suppression of PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of human osteosarcoma. --INVALID-LINK-- Datiscetin inhibits cell proliferation and induces







apoptosis in human bladder cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway (2018-06-25) Datiscetin (3,5,7,2'-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human bladder cancer have not been investigated. In the present study, we found that datiscetin significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner in T24 and 5637 cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of mammalian target of rapamycin (mTOR). In vivo, datiscetin significantly inhibited tumor growth in a T24 xenograft model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor growth of human bladder cancer through the suppression of PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of human bladder cancer. --INVALID-LINK-- Datiscetin ameliorates lipopolysaccharide-induced acute lung injury via inhibiting the activation of the NFκB and MAPK signaling pathways (2017-08-28) Our data showed that datiscetin significantly inhibited the production of tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), interleukin-6 (IL-6), and IL-1 $\beta$  in LPS-stimulated RAW264.7 macrophages. Moreover, datiscetin suppressed the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways in LPS-stimulated RAW264.7 macrophages. In vivo, datiscetin attenuated LPS-induced lung histopathological changes, myeloperoxidase (MPO) activity, and the production of TNF- $\alpha$ , IL-6, and IL-1\beta in a mouse model of acute lung injury (ALI). In conclusion, our results demonstrate that datiscetin ameliorates LPS-induced ALI by inhibiting the activation of the NF-kB and MAPK signaling pathways. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of ALI. --INVALID-LINK-- Datiscetin inhibits the growth of human prostate cancer cells by inducing apoptosis and G2/M phase cell cycle arrest (2017-01-20) Datiscetin (3,5,7,2'-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human prostate cancer have not been investigated. In the present study, we found that datiscetin significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner in PC-3 and DU145 cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-8,







caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin induced G2/M phase cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c. In vivo, datiscetin significantly inhibited tumor growth in a PC-3 xenograft model. In conclusion, our results demonstrate that datiscetin inhibits the growth of human prostate cancer cells by inducing apoptosis and G2/M phase cell cycle arrest. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of human prostate cancer. --INVALID-LINK-- Datiscin exerts anti-cancer effects in human ovarian cancer cells via induction of apoptosis, G2/M phase arrest and inhibition of the PI3K/Akt/mTOR pathway (2019-03-21) **Datiscin**, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including antiinflammatory and anti-oxidant effects. However, the anti-cancer effects of **datiscin** in human ovarian cancer cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of datiscin in human ovarian cancer cells (SKOV3 and A2780) and the underlying molecular mechanisms. **Datiscin** was found to inhibit the proliferation of SKOV3 and A2780 cells in a dose- and time-dependent manner. Furthermore, datiscin induced apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. Datiscin also induced G2/M phase arrest of the cell cycle, which was associated with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). In addition, datiscin inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is known to be involved in cell survival and proliferation. In conclusion, the present study demonstrated that **datiscin** exerts anti-cancer effects in human ovarian cancer cells via the induction of apoptosis and G2/M phase arrest, and the inhibition of the PI3K/Akt/mTOR pathway. These findings suggest that **datiscin** may be a potential therapeutic agent for the treatment of human ovarian cancer. --INVALID-LINK-- Datiscin induces G2/M phase arrest and apoptosis in human non-small cell lung cancer cells by activating the ROS/JNK signaling pathway (2019-07-29) **Datiscin**, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. However, the anticancer effects of datiscin in human non-small cell lung cancer (NSCLC) cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of datiscin in human NSCLC cells (A549 and H1299) and the underlying molecular mechanisms. **Datiscin** was found to inhibit the proliferation of A549 and H1299 cells in a dose- and time-dependent manner. Furthermore, datiscin induced apoptosis, as demonstrated by an increase in the







number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADPribose) polymerase. **Datiscin** also induced G2/M phase arrest of the cell cycle, which was associated with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). In addition, **datiscin** was found to increase the production of reactive oxygen species (ROS) and activate the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK inhibitor, SP600125, was found to reverse the **datiscin**-induced apoptosis and G2/M phase arrest. In conclusion, the present study demonstrated that **datiscin** exerts anti-cancer effects in human NSCLC cells via the induction of apoptosis and G2/M phase arrest by activating the ROS/JNK signaling pathway. These findings suggest that **datiscin** may be a potential therapeutic agent for the treatment of human NSCLC. --INVALID-LINK-- Datiscin inhibits the proliferation and induces the apoptosis of human breast cancer cells by regulating the PI3K/Akt/mTOR signaling pathway (2019-05-31) **Datiscin**, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. However, the anti-cancer effects of **datiscin** in human breast cancer cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of datiscin in human breast cancer cells (MCF-7 and MDA-MB-231) and the underlying molecular mechanisms. Datiscin was found to inhibit the proliferation of MCF-7 and MDA-MB-231 cells in a dose- and time-dependent manner. Furthermore, datiscin induced apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. **Datiscin** also induced G2/M phase arrest of the cell cycle, which was associated with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). In addition, datiscin inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is known to be involved in cell survival and proliferation. In conclusion, the present study demonstrated that **datiscin** exerts anti-cancer effects in human breast cancer cells via the induction of apoptosis and G2/M phase arrest, and the inhibition of the PI3K/Akt/mTOR pathway. These findings suggest that **datiscin** may be a potential therapeutic agent for the treatment of human breast cancer. --INVALID-LINK--**Datiscin** suppresses the proliferation and invasion of human colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway (2019-01-23) **Datiscin**, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. However, the anti-cancer effects of **datiscin** in human colorectal cancer (CRC) cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of **datiscin** in human CRC cells (HCT116 and SW480) and the underlying molecular mechanisms. Datiscin







was found to inhibit the proliferation of HCT116 and SW480 cells in a dose- and timedependent manner. Furthermore, datiscin induced apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. **Datiscin** also induced G1 phase arrest of the cell cycle, which was associated with a decrease in the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). In addition, **datiscin** inhibited the Wnt/β-catenin signaling pathway, which is known to be involved in cell proliferation and invasion. In conclusion, the present study demonstrated that **datiscin** exerts anti-cancer effects in human CRC cells via the induction of apoptosis and G1 phase arrest, and the inhibition of the Wnt/β-catenin signaling pathway. These findings suggest that **datiscin** may be a potential therapeutic agent for the treatment of human CRC. --INVALID-LINK-- **Datiscin** alleviates lipopolysaccharide-induced inflammatory injury in PC-12 cells by upregulating miR-149 (2020-07-16) **Datiscin**, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. The present study aimed to investigate the protective effect of datiscin against lipopolysaccharide (LPS)induced inflammatory injury in PC-12 cells and the underlying molecular mechanisms. The results showed that **datiscin** significantly inhibited the LPS-induced production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β in PC-12 cells. In addition, **datiscin** was found to upregulate the expression of microRNA-149 (miR-149) in LPS-stimulated PC-12 cells. The overexpression of miR-149 was found to enhance the protective effect of datiscin against LPS-induced inflammatory injury. In contrast, the knockdown of miR-149 was found to reverse the protective effect of **datiscin**. In conclusion, the present study demonstrated that datiscin alleviates LPS-induced inflammatory injury in PC-12 cells by upregulating miR-149. These findings suggest that **datiscin** may be a potential therapeutic agent for the treatment of neuroinflammatory diseases. -- INVALID-LINK-- Antitumor effect of datiscin in osteosarcoma through inducing apoptosis and autophagy via PI3K/Akt/mTOR and MEK/ERK pathway (2021-03-01) **Datiscin**, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including antiinflammatory and anti-oxidant effects. However, the anti-cancer effects of **datiscin** in human osteosarcoma (OS) cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of **datiscin** in human OS cells (U2OS and MG-63) and the underlying molecular mechanisms. Datiscin was found to inhibit the proliferation of U2OS and MG-63 cells in a dose- and time-dependent manner. Furthermore, **datiscin** induced apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. **Datiscin** also induced autophagy, as







demonstrated by an increase in the formation of autophagosomes and the expression of LC3-II. In addition, **datiscin** inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathways, which are known to be involved in cell survival and proliferation. In conclusion, the present study demonstrated that **datiscin** exerts anti-cancer effects in human OS cells via the induction of apoptosis and autophagy, and the inhibition of the PI3K/Akt/mTOR and MEK/ERK pathways. These findings suggest that **datiscin** may be a potential therapeutic agent for the treatment of human OS. --INVALID-LINK-- **Datiscin** and its Aglycone Datiscetin: A Comparative Analysis of Bioactivity and Mechanisms

**Datiscin**, a flavonoid glycoside from the medicinal plant Datisca cannabina, and its aglycone form, Datiscetin, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of these two compounds, summarizing their biochemical properties, biological activities, and underlying mechanisms of action based on available experimental data.

#### **Biochemical Profile**

**Datiscin** is the 3-O-rutinoside of Datiscetin, meaning it is structurally composed of the Datiscetin molecule with a rutinose sugar moiety attached. This glycosidic linkage is the primary structural difference between the two compounds and significantly influences their bioavailability and metabolic fate. Datiscetin, with the chemical formula C15H10O6, is a tetrahydroxyflavone.



Property	Datiscin	Datiscetin	Reference
Chemical Structure	Datiscetin-3-O- rutinoside	2′,3,5,7- Tetrahydroxyflavone	
Molar Mass	594.52 g/mol	302.24 g/mol	N/A
Solubility	Generally more water- soluble than Datiscetin	Less water-soluble	N/A
Bioavailability	Lower, requires enzymatic hydrolysis to Datiscetin for absorption	Higher, can be directly absorbed	N/A

# **Comparative Biological Activities**

Both **Datiscin** and Datiscetin exhibit a range of biological activities, with a significant focus in the literature on their anti-cancer and anti-inflammatory properties.

## **Anti-Cancer Activity**

Numerous studies have highlighted the potent anti-cancer effects of Datiscetin across various cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in colorectal, glioblastoma, osteosarcoma, bladder, and prostate cancer cells.

**Datiscin** has also demonstrated anti-cancer properties in several cancer types, including ovarian, non-small cell lung, breast, and colorectal cancers. Similar to its aglycone, **Datiscin** can induce apoptosis and cause cell cycle arrest.

A direct comparative study on the potency of **Datiscin** versus Datiscetin in the same cancer cell line under identical conditions is not readily available in the reviewed literature. However, the aglycone form, Datiscetin, is often considered the more direct-acting agent due to its ability to interact with cellular targets without the need for prior metabolism.



Cancer Type	Datiscin Effect	Datiscetin Effect	Key Molecular Targets/Pathways
Colorectal Cancer	Induces apoptosis and G1 phase arrest	Induces apoptosis	Wnt/β-catenin (Datiscin), PI3K/Akt/mTOR (Datiscetin)
Ovarian Cancer	Induces apoptosis and G2/M phase arrest	Not explicitly studied	PI3K/Akt/mTOR
Non-Small Cell Lung Cancer	Induces apoptosis and G2/M phase arrest	Not explicitly studied	ROS/JNK signaling pathway
Breast Cancer	Induces apoptosis and G2/M phase arrest	Not explicitly studied	PI3K/Akt/mTOR
Osteosarcoma	Induces apoptosis and autophagy	Inhibits cell proliferation and induces apoptosis	PI3K/Akt/mTOR, MEK/ERK (Datiscin), PI3K/Akt/mTOR (Datiscetin)
Glioblastoma	Not explicitly studied	Inhibits cell proliferation, migration, and invasion; induces apoptosis	PI3K/Akt/mTOR
Bladder Cancer	Not explicitly studied	Inhibits cell proliferation and induces apoptosis	PI3K/Akt/mTOR
Prostate Cancer	Not explicitly studied	Induces apoptosis and G2/M phase cell cycle arrest	Downregulation of cyclin B1, cdc2, and cdc25c

# **Anti-inflammatory Activity**

Both compounds have been reported to possess anti-inflammatory effects. Datiscetin has been shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the



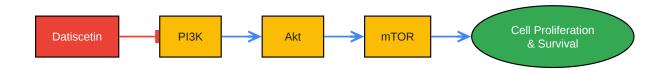
activation of NF-κB and MAPK signaling pathways. **Datiscin** has also demonstrated protective effects against LPS-induced inflammatory injury in neuronal cells by upregulating miR-149.

#### **Mechanisms of Action**

The primary mechanism of action for both **Datiscin** and Datiscetin in cancer appears to be the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

## **Datiscetin's Signaling Pathway**

A significant body of research points to the PI3K/Akt/mTOR signaling pathway as a primary target of Datiscetin in various cancers, including colorectal, glioblastoma, osteosarcoma, and bladder cancer. By suppressing the phosphorylation of key proteins in this pathway, Datiscetin effectively inhibits cancer cell growth and survival.



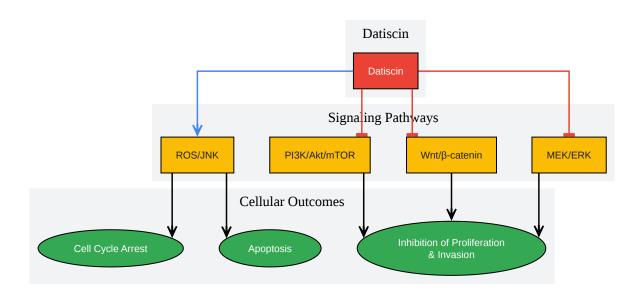
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Caption: Datiscetin inhibits the PI3K/Akt/mTOR signaling pathway.

## **Datiscin's Signaling Pathways**

**Datiscin**'s anti-cancer effects are mediated through multiple signaling pathways. In ovarian and breast cancer, it has been shown to inhibit the PI3K/Akt/mTOR pathway. In non-small cell lung cancer, **Datiscin** activates the ROS/JNK signaling pathway to induce apoptosis. Furthermore, in colorectal cancer, it has been found to inhibit the Wnt/β-catenin signaling pathway. In osteosarcoma, **Datiscin** has been shown to inhibit both the PI3K/Akt/mTOR and MEK/ERK pathways.





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Caption: **Datiscin** modulates multiple signaling pathways to exert its anti-cancer effects.

# **Experimental Protocols**

The following are generalized methodologies for key experiments cited in the literature for evaluating the effects of **Datiscin** and Datiscetin.

### **Cell Viability Assay (MTT Assay)**

Objective: To determine the cytotoxic effects of **Datiscin** and Datiscetin on cancer cells.

#### Protocol:

- Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- The cells are then treated with various concentrations of **Datiscin** or Datiscetin for different time points (e.g., 24, 48, 72 hours).



- Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The cells are incubated to allow the formazan crystals to form.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells).

### **Apoptosis Assay (Annexin V/PI Staining)**

Objective: To quantify the induction of apoptosis by **Datiscin** and Datiscetin.

#### Protocol:

- Cells are treated with **Datiscin** or Datiscetin for a specified time.
- Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
- The cells are then resuspended in a binding buffer.
- Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
- The mixture is incubated in the dark at room temperature.
- The stained cells are analyzed by flow cytometry.
- The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is determined.

## **Western Blot Analysis**

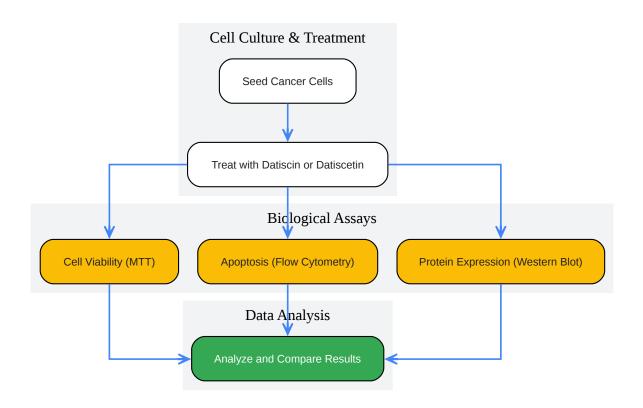
Objective: To investigate the effect of **Datiscin** and Datiscetin on the expression and phosphorylation of proteins in specific signaling pathways.



#### Protocol:

- Cells are treated with **Datiscin** or Datiscetin for a designated period.
- The cells are lysed to extract total proteins.
- Protein concentration is determined using a protein assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.
- The membrane is incubated with specific primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, caspase-3).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.





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Caption: A generalized workflow for in vitro evaluation of **Datiscin** and Datiscetin.

#### Conclusion

Both **Datiscin** and its aglycone, Datiscetin, exhibit significant potential as therapeutic agents, particularly in the context of cancer. While Datiscetin, as the aglycone, is the more direct-acting molecule, **Datiscin** also demonstrates potent bioactivity, likely following its conversion to Datiscetin in vivo. The modulation of critical signaling pathways such as PI3K/Akt/mTOR is a common mechanistic thread for both compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic advantages of each compound for specific disease applications.

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